molecular formula C15H17F3N2O B1323421 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone CAS No. 824982-18-5

1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone

Cat. No. B1323421
CAS RN: 824982-18-5
M. Wt: 298.3 g/mol
InChI Key: PWNYLVDRJDUUSR-UHFFFAOYSA-N
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Description

The compound “1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone” is a derivative of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The IUPAC name of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane is (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane . The InChI code is 1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2 .


Chemical Reactions Analysis

The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

The molecular weight of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane is 202.3 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The core structure of this compound, the 8-azabicyclo[3.2.1]octane scaffold , is pivotal in the synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry for their pharmacological properties. Researchers have developed stereoselective methods to prepare this bicyclic structure, which is central to many natural products and pharmaceuticals.

Pharmacological Research

In pharmacology, the bicyclic structure of 1-(8-benzyl-3,8-diaza-bicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone is utilized to create compounds that can suppress toxic endoplasmic reticulum stress . This is crucial for developing treatments for diseases where such stress is a contributing factor.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with precise stereochemistry . It’s used in methodologies where stereochemical control is achieved directly in the transformation that generates the bicyclic architecture or through desymmetrization processes.

Chemical Engineering

The compound’s applications in chemical engineering involve the development of processes for the efficient synthesis of related compounds. This includes optimizing reaction conditions and scaling up production to meet industrial demands .

Nematicidal Activity

Research has been conducted on derivatives of the 8-azabicyclo[3.2.1]octane scaffold for their nematicidal activity, which is the ability to kill parasitic nematodes . This is particularly valuable in agricultural science for protecting crops from pests.

Safety and Hazards

This compound may cause severe skin burns and eye damage . It is also harmful if swallowed .

properties

IUPAC Name

1-(8-benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)19-9-12-6-7-13(10-19)20(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNYLVDRJDUUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2CC3=CC=CC=C3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619820
Record name 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone

CAS RN

824982-18-5
Record name 2,2,2-Trifluoro-1-[8-(phenylmethyl)-3,8-diazabicyclo[3.2.1]oct-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824982-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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